Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)

Transfer hydrogenation Ruthenium precatalyst screening Ketone reduction

Traditional Ru precursors (RuCl₃, [RuCl₂(arene)]₂) leave halide residues that poison catalytic cycles, compromising enantioselectivity and batch reproducibility. Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) activates via clean protonolysis-releasing inert isobutene without exogenous base-generating a halide-free, coordinatively unsaturated Ru(II) active species. • >99% ee in asymmetric hydrogenation of β-keto esters with BINAP ligands • (Z)-selective hydroamidation of terminal alkynes • Compatible with >12 chiral diphosphine families for systematic ligand screening • Reducing-agent-free Ru nanoparticle synthesis in ionic liquids

Molecular Formula C16H26Ru
Molecular Weight 319.4 g/mol
CAS No. 12289-94-0
Cat. No. B078107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
CAS12289-94-0
Molecular FormulaC16H26Ru
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]
InChIInChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2
InChIKeyPOYBJJLKGYXKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II): Overview


Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), commonly abbreviated as (COD)Ru(2-methylallyl)₂ or Ru(COD)(methallyl)₂, is an 18-electron, coordinatively saturated organometallic Ru(II) complex bearing one η⁴-1,5-cyclooctadiene (COD) ligand and two η³-2-methylallyl ligands [1]. With a molecular formula of C₁₆H₂₆Ru and a molecular weight of 319.45 g·mol⁻¹, this complex appears as a tan to brown crystalline solid melting at 81–85 °C and exhibits notable volatility (boiling point 100 °C at 0.05 mmHg) . It serves as a highly versatile, ligand-free Ru(II) precursor that undergoes facile ligand exchange with chiral diphosphines, N-heterocyclic carbenes, or pincer ligands to generate active catalysts in situ [2]. The 2-methylallyl ligands act as internal bases, scavenging protic acids liberated during catalyst activation without requiring exogenous base additives, a mechanistic feature that distinguishes this precursor from halide-containing alternatives such as [RuCl₂(COD)]ₙ or RuCl₃·3H₂O [3].

1
Precursor type Ligand-exchangeable Ru(II) precursor for in situ chiral catalyst generation
2
Activation mechanism Internal-base activation via 2-methylallyl ligand protonolysis, no exogenous base required
3
Workflow compatibility Compatible with >12 chiral diphosphine, NHC, and pincer ligand families for homogeneous catalysis

Why Other Ru(II) Precursors Fall Short


Generic substitution of (COD)Ru(2-methylallyl)₂ with alternative ruthenium precursors such as RuCl₃·3H₂O, [RuCl₂(C₆H₆)]₂, or Ru₃(CO)₁₂ routinely results in quantitatively and qualitatively inferior catalytic outcomes [1]. In transfer hydrogenation of acetophenone, (COD)Ru(2-methylallyl)₂ delivers >99% yield at 100 °C, whereas [RuCl₂(C₆H₆)]₂ gives only 80% and Ru₃(CO)₁₂ a mere 16% under identical conditions [2]. In hydroamidation chemistry, the complex enables anti-Markovnikov addition of imides to terminal alkynes with stereoselective access to both (E)- and (Z)-enimides at mild temperatures (60–80 °C); switching to RuCl₃·3H₂O/tri-n-butylphosphine sacrifices this stereochemical versatility and demands higher catalyst loadings [3]. Furthermore, the 2-methylallyl ligands confer a unique self-reducing character in ionic liquids that permits spontaneous nanoparticle formation without classical reducing agents—a property absent in chloride or carbonyl Ru sources [4]. These divergent outcomes arise from the distinct activation mechanism: (COD)Ru(2-methylallyl)₂ undergoes protonolysis of methylallyl ligands to release isobutene gas, cleanly generating a coordinatively unsaturated Ru(II) active species without leaving behind halide or CO ligands that can poison downstream catalytic cycles [5].

This Precursor
(COD)Ru(2-methylallyl)₂: clean activation releases isobutene gas, leaving no halide or CO residues that poison catalytic cycles.
Halide / Carbonyl Ru Sources
RuCl₃·3H₂O, [RuCl₂(C₆H₆)]₂, or Ru₃(CO)₁₂ may leave chloride or carbonyl ligands that alter catalyst speciation and reduce activity.
This Precursor
Reported >99% yield in transfer hydrogenation of acetophenone under optimized in situ NHC conditions.
Benzene / Carbonyl Ru Dimers
[RuCl₂(C₆H₆)]₂ and Ru₃(CO)₁₂ deliver 80% and 16% yield respectively under identical conditions; catalytic performance may not transfer.
Substitution risk is highest for stereoselective transformations: (Z)-selective hydroamidation and spontaneous nanoparticle formation in ionic liquids are uniquely enabled by the 2-methylallyl ligand set. Halide-containing alternatives sacrifice this stereochemical control and self-reducing character.

Head-to-Head Performance Evidence


Transfer Hydrogenation Activity Advantage

In a systematic head-to-head comparison of ruthenium sources for in situ NHC-catalyzed transfer hydrogenation of acetophenone in 2-propanol, (COD)Ru(2-methylallyl)₂ achieved >99% yield at 100 °C (Table 1, entry 8), compared with [RuCl₂(C₆H₆)]₂ (80% yield, entry 2) and Ru₃(CO)₁₂ (16% yield, entry 4) under identical conditions (1 mol% Ru, 1 mol% imidazolium salt 1, 5 mol% Na-2-OPr, 16 h pre-activation at 65 °C, 1 h reaction) [1]. The temperature–yield profile for (COD)Ru(2-methylallyl)₂ exhibited a steep increase from 2% (70 °C) to 43% (80 °C) to 55% (90 °C) to >99% (100 °C), demonstrating a highly tunable activation threshold that is not observed with the other precursors [1].

Transfer Hydrogenation Yield
Head-to-head
>99% yield at 100 °C
vs. 80% [RuCl₂(C₆H₆)]₂ / 16% Ru₃(CO)₁₂
Reported yield advantage supports preparative-scale ketone reduction workflow selection.
1 mol% Ru, NHC co-catalyst, 16 h pre-activation at 65 °C, 1 h reaction.
Transfer hydrogenation Ruthenium precatalyst screening Ketone reduction

Anti-Markovnikov Hydroamidation Stereocontrol

A catalyst system generated in situ from (COD)Ru(2-methylallyl)₂, a phosphine ligand (e.g., 1,4-bis(dicyclohexylphosphino)butane), and Sc(OTf)₃ efficiently catalyzes the anti-Markovnikov addition of imides to terminal alkynes with stereoselective access to both (E)- and (Z)-enimides at 60–80 °C [1]. A subsequent comparative protocol development study explicitly identified (COD)Ru(2-methylallyl)₂ as the 'previously employed, expensive' catalyst that was replaced by RuCl₃·3H₂O/tri-n-butylphosphine/4-(dimethylamino)pyridine/K₂CO₃ [2]. The RuCl₃-based system demonstrated broader substrate scope (24 functionalized enamide derivatives) and dramatically improved synthetic applicability in hydroamidation, establishing a clear use-case decision point: (COD)Ru(2-methylallyl)₂ is the stereochemical control tool for specialized (E)/(Z)-selective applications, whereas RuCl₃ is the cost-optimized alternative for large-scale E-selective hydroamidation where stereochemical flexibility is not required [2].

Hydroamidation Stereocontrol
Cross-study comparable
(E)- and (Z)-enimide access
RuCl₃ system: (E)-only, broader scope, lower precursor cost
Stereochemical versatility context: this precursor enables (Z)-selectivity that RuCl₃-based protocols cannot provide.
Selection criterion based on stereochemical outcome, not bulk economics.
Hydroamidation Enamide synthesis Anti-Markovnikov addition

Spontaneous Nanoparticle Formation in Ionic Liquids

When dissolved in imidazolium ionic liquids (ILs), (COD)Ru(2-methylallyl)₂ undergoes spontaneous reduction to form stable Ru(0) nanoparticles (Ru(0)-NPs) in the absence of any classical reducing agent (H₂, NaBH₄, etc.) [1]. This self-reducing behavior is mechanistically distinct from the behavior of the structurally analogous Ni(COD)₂, which requires decomposition rather than reduction to yield Ni(0)-NPs under the same IL conditions [1]. The resulting Ru(0)-NP/IL system achieves toluene hydrogenation conversions above 95% (4 bar H₂, 75 °C, 18 h) with nanoparticle diameters controllable via IL anion selection [1]. Tandem reduction of (COD)Ru(2-methylallyl)₂ with [Pt₂(dba)₃] in BMI·PF₆ IL yields core–shell Ru@Pt nanoparticles of precisely 2.9 ± 0.2 nm, which enable the unprecedented partial hydrogenation of benzene to 1,3-cyclohexadiene with 21% selectivity at 5% conversion—a thermodynamic regime inaccessible with monometallic Pt(0) or Ru(0) NPs alone [2].

Nanoparticle Formation in ILs
Cross-study comparable
Spontaneous Ru(0)-NP formation, >95% toluene hydrogenation
Ru@Pt NPs: 2.9 ± 0.2 nm, 21% 1,3-cyclohexadiene selectivity
Self-reducing behavior supports reducing-agent-free nanoparticle synthesis in imidazolium ionic liquids.
Mechanism distinct from Ni(COD)₂ decomposition pathway.
Ruthenium nanoparticles Ionic liquids Self-reduction Arene hydrogenation

Enantioselectivity in Dynamic Kinetic Resolution

Chiral Ru(II) catalysts prepared in situ from (COD)Ru(2-methylallyl)₂ and atropisomeric diphosphine ligands (MeO-Biphep or BINAP) achieve enantioselectivities up to 99% ee in the dynamic kinetic resolution of racemic 2-chloro-3-keto esters to yield syn- and anti-2-chloro-3-hydroxyesters [1]. Subsequent base treatment converts these intermediates to (E)- and (Z)-2,3-epoxyalkanoates in 65–90% yield with 84–97% ee [1]. In a separate kinetic study, the (COD)Ru(2-methylallyl)₂–BINAP–HCl catalytic system exhibited first-order kinetics in H₂ and catalyst for asymmetric hydrogenation of methyl levulinate, with kinetic orders for substrate and HCl decreasing from 1 to 0 at higher concentrations, enabling precise rate prediction for process scale-up [2]. As a class, (COD)Ru(2-methylallyl)₂ is the foundational precursor for synthesizing a library of well-defined chiral Ru(II) diphosphine complexes—including BINAP, DIOP, CBD, DEGUPHOS, BIPHEMP, CHIRAPHOS, PROPHOS, DIMPC, BPPM, BDPP, DIPAMP, and β-PO-OP derivatives—all fully characterized spectroscopically [3].

DKR Enantioselectivity
Class-level
Up to 99% ee
2-chloro-3-keto ester dynamic kinetic resolution
Reported enantioselectivity supports chiral building-block synthesis workflow selection.
Compatible with >12 chiral diphosphine ligand families; first-order kinetics in H₂ and catalyst.
Asymmetric hydrogenation Dynamic kinetic resolution Chiral diphosphine ligands Glycidate synthesis

Palladium-Free Suzuki–Miyaura Coupling

(COD)Ru(2-methylallyl)₂ alone catalyzes the Suzuki–Miyaura cross-coupling of aryl bromides and aryl iodides with arylboronic acids at 60 °C using only 10 mol% catalyst loading, affording biaryls in moderate to good yields without requiring palladium, added ligands, or cocatalysts [1]. This represents a rare demonstration of homogeneous ruthenium-only Suzuki–Miyaura catalysis, as this transformation is overwhelmingly dominated by palladium-based systems. The catalyst operates as a homogeneous molecular species rather than as a precursor to nanoparticles, distinguishing this application from the IL-mediated nanoparticle formation pathway [1].

Pd-Free Suzuki–Miyaura Coupling
Class-level
10 mol% Ru-only catalysis, 60 °C
Aryl bromides/iodides + arylboronic acids → biaryls
Supports low-palladium-tolerance cross-coupling research where residual Pd must be avoided.
Homogeneous molecular catalysis, not nanoparticle-derived.
Suzuki–Miyaura coupling Ruthenium catalysis C–C cross-coupling Aryl halides

Base-Free Nitrile Hydrogenation

The combination of (COD)Ru(2-methylallyl)₂ with tridentate phosphine ligand L2 achieves catalytic hydrogenation of both aromatic and aliphatic nitriles to primary amines under mild conditions (50 °C, 15 bar H₂) in the complete absence of basic additives [1]. This base-free protocol is significant because nitrile hydrogenation typically requires added base (NH₃, KOtBu) to suppress secondary amine formation. Kinetic studies revealed higher activity for aromatic nitriles compared with aliphatic ones [1]. The mild temperature (50 °C) is notable: most heterogeneous nitrile hydrogenation systems (Raney-Ni, Raney-Co) operate at 80–150 °C, and the absence of base eliminates salt waste streams [1].

Base-Free Nitrile Hydrogenation
Class-level
50 °C, 15 bar H₂, no base additive
Aromatic and aliphatic nitriles → primary amines
Reported mild-condition protocol supports greener primary amine synthesis workflow evaluation.
Tridentate phosphine ligand L2 required; higher activity for aromatic vs. aliphatic nitriles.
Nitrile hydrogenation Primary amine synthesis Base-free catalysis Tridentate phosphine ligands

Top Application Scenarios


Enantiopure Pharmaceutical Intermediate Synthesis

(COD)Ru(2-methylallyl)₂ should be prioritized when the synthetic target requires enantioselectivity exceeding 98% ee, particularly for dynamic kinetic resolution of α-functionalized ketones and β-keto esters. The established enantioselectivity of up to 99% ee using in situ generated (COD)Ru(2-methylallyl)₂/BINAP or MeO-Biphep catalysts [1], combined with predictable first-order kinetics in H₂ and catalyst [2], provides the process reproducibility required for GMP pharmaceutical intermediate manufacturing. The broad compatibility with >12 chiral diphosphine ligand families [3] allows systematic ligand screening to optimize both ee and substrate scope without changing the ruthenium precursor.

Stereochemically Defined Enamide Synthesis

When the synthetic route demands stereoselective access to (Z)-enimides or the flexibility to switch between (E)- and (Z)-enamide geometries by simply changing the phosphine ligand, (COD)Ru(2-methylallyl)₂ is the established catalyst precursor [1]. While RuCl₃·3H₂O-based protocols have replaced this precursor for large-scale (E)-selective hydroamidation on cost grounds [2], (COD)Ru(2-methylallyl)₂ retains its role in research and early-stage development where stereochemical versatility, mechanistic investigation, or (Z)-selective transformations are required.

Size-Controlled Ru and Ru@Pt Nanoparticle Fabrication

For materials scientists and catalyst engineers developing supported metal nanoparticle catalysts, (COD)Ru(2-methylallyl)₂ enables spontaneous, reducing-agent-free formation of Ru(0) nanoparticles in imidazolium ionic liquids with nanoparticle size tunability via IL anion selection [1]. The tandem reduction protocol with [Pt₂(dba)₃] produces precisely sized core–shell Ru@Pt nanoparticles (2.9 ± 0.2 nm) that unlock thermodynamically challenging transformations such as partial benzene hydrogenation to 1,3-cyclohexadiene (21% selectivity) [2]. This precursor should be selected when nanoparticle size monodispersity and clean surface chemistry (no residual reducing agent) are critical quality attributes.

Low-Palladium-Tolerance Cross-Coupling

(COD)Ru(2-methylallyl)₂ enables Suzuki–Miyaura biaryl coupling using exclusively ruthenium catalysis (10 mol%, 60 °C) [1], providing a viable pathway when palladium contamination must be avoided—for example, in the synthesis of active pharmaceutical ingredients (APIs) where ICH Q3D guidelines impose strict limits on residual palladium (typically <10 ppm oral, <1 ppm parenteral). While yields are moderate compared to optimized Pd systems, the elimination of Pd scavenging steps can simplify overall process economics for small-to-medium-scale API production.

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Enantioselectivity and ligand screening breadth
Enantiomeric excess and kinetic profile reproducibility
Stereochemically defined enamide synthesis
Stereochemical versatility for (E)/(Z) control
(Z)-selective hydroamidation endpoint validation
Size-controlled Ru nanoparticle fabrication
Spontaneous self-reducing behavior in ionic liquids
Nanoparticle size monodispersity and surface chemistry
Low-palladium-tolerance cross-coupling research
Homogeneous Ru-only Suzuki–Miyaura activity
Residual metal profiling and coupling efficiency
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